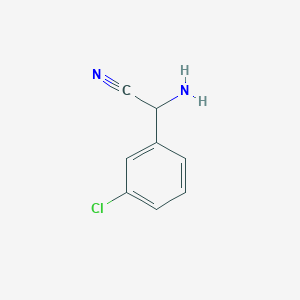
2,3-Dihydro-1,4-naphthoquinone
Overview
Description
2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1,4-naphthoquinone.
Substitution: Various 2,3-disubstituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-naphthoquinone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the hydrogenation at the 2,3 positions.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.
2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced electrophilic properties.
Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467177 | |
| Record name | 2,3-Dihydro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21545-31-3 | |
| Record name | 2,3-Dihydro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
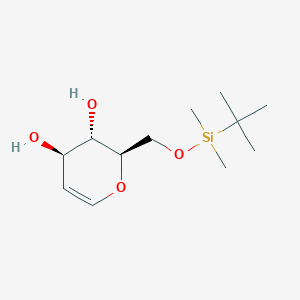
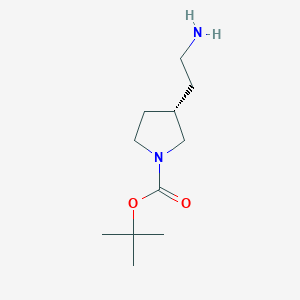
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
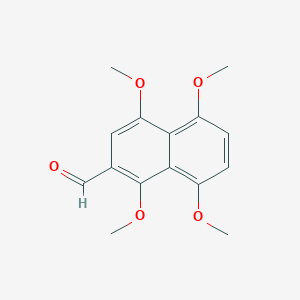
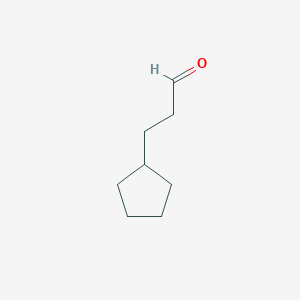
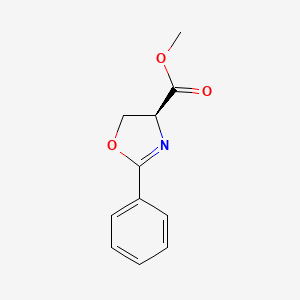


![Gal[26Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1600750.png)
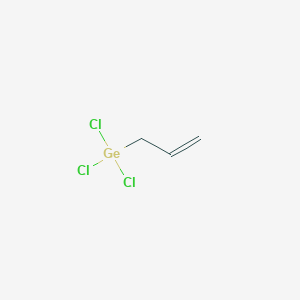

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)

